Boc-Lysinol(Z)

Vue d'ensemble

Description

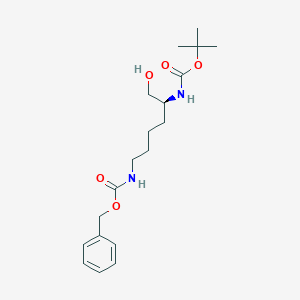

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, also known as (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, is a useful research compound. Its molecular formula is C19H30N2O5 and its molecular weight is 366.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de peptides

Boc-Lysinol(Z) est couramment utilisé dans la synthèse de peptides . Le groupe tert-butyloxycarbonyle (Boc) est l'un des groupes protecteurs d'amine les plus largement utilisés dans les réactions en plusieurs étapes de la chimie organique synthétique ainsi que dans la synthèse de peptides .

Production de monomères fonctionnels

Boc-Lysinol(Z) peut être utilisé dans la production de monomères fonctionnels à partir de la lysine, qui sont ensuite appliqués dans des polymères de grande valeur . Ces monomères à base de lysine suscitent un intérêt croissant dans les domaines pharmaceutiques, de la santé humaine, des procédés textiles, de la lutte contre l'incendie et de la fabrication électronique .

Déprotection N-Boc

Boc-Lysinol(Z) peut être utilisé dans une méthode efficace et durable pour la déprotection N-Boc . Ce procédé permet la déprotection d'une grande variété de dérivés N-Boc avec d'excellents rendements .

Réactions de croisement benzoïniques

Boc-Lysinol(Z) peut être utilisé dans des réactions de croisement benzoïniques catalysées par des carbènes N-hétérocycliques chimio- et diastéréosélectives . Ce procédé est utilisé dans la production de divers produits chimiques.

Chimie verte

L'utilisation de Boc-Lysinol(Z) s'aligne sur les principes de la chimie verte, visant à éliminer ou au moins à réduire l'utilisation de substances potentiellement dangereuses . Cela rend les processus impliquant Boc-Lysinol(Z) plus respectueux de l'environnement.

Recherche biochimique

Boc-Lysinol(Z) est utilisé dans la recherche biochimique en raison de sa structure chimique unique . Il est utilisé dans diverses expériences et études pour comprendre ses propriétés et ses applications potentielles.

Mécanisme D'action

Boc-Lysinol(Z), also known as BOC-L-LYS(Z)-OL or (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, is a compound with a molecular formula of C19H30N2O5 . This article will delve into the mechanism of action of Boc-Lysinol(Z), covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Biochemical Pathways

It’s known that this compound plays a role in solid-phase peptide synthesis (spps), where it’s used to make peptides containing nepsilon protected lysyl side chains .

Activité Biologique

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, also known by its CAS number 82689-20-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 366.45 g/mol

- Purity : Typically around 96%

- Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate is primarily attributed to its interaction with various biological targets. It is hypothesized to function as a neuroprotective agent, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation.

Neuroprotective Effects

Research indicates that compounds similar to (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate exhibit neuroprotective properties. For instance, hydroxypyridinone-diamine hybrids have shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies suggest that this compound may enhance neuronal survival and function under stress conditions by modulating intracellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to influence cellular processes such as apoptosis and inflammation. For example:

- Cell Viability Assays : The compound has been tested on various neuronal cell lines, showing improved cell survival rates when exposed to neurotoxic agents.

- Inflammatory Response : It has been observed to downregulate pro-inflammatory cytokines in activated microglia, suggesting an anti-inflammatory mechanism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Increased cell viability under stress | |

| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |

| Apoptosis Inhibition | Decreased markers of apoptosis |

Case Study 1: Neuroprotection in Animal Models

A study involving animal models of neurodegenerative diseases demonstrated that administration of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate resulted in significant improvements in behavioral tests assessing cognitive function. Histological analyses revealed reduced neuronal loss in treated animals compared to controls.

Case Study 2: In Vitro Neuroinflammation Model

In an in vitro model using lipopolysaccharide (LPS)-stimulated microglia, the compound significantly reduced the expression of inflammatory markers such as iNOS and COX-2. This suggests that (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate may be effective in mitigating neuroinflammation.

Propriétés

IUPAC Name |

benzyl N-[(5S)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAPMZGXJGUYNO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448233 | |

| Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82689-20-1 | |

| Record name | Phenylmethyl N-[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-hydroxyhexyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82689-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.